2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
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Description
The compound “2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes an aniline group and a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or condensation reactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the aniline group. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .
Future Directions
The future research directions for this compound could be vast, given the wide range of potential applications for triazole derivatives. These could include further investigations into its potential biological activity, studies on its reactivity and chemical properties, or exploration of its potential uses in materials science .
Mechanism of Action
Target of Action
Similar arylamine derivatives have been used as hole transporting materials in perovskite solar cells . These compounds are known to interact with the perovskite layer in the solar cells, facilitating the transport of positive charges (holes) from the perovskite layer to the electrode .
Mode of Action
The mode of action of this compound involves its interaction with the perovskite layer in solar cells. The compound’s structure allows it to accept and transport positive charges (holes) efficiently . This hole extraction ability is crucial for the functioning of perovskite solar cells .
Biochemical Pathways
The compound’s interaction with the perovskite layer and its role in charge transport are key aspects of its function .
Pharmacokinetics
Its thermal stability, a crucial property for materials used in solar cells, is reported to be better than that of spiro-ometad, a commonly used hole transport material .
Result of Action
The use of 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in perovskite solar cells results in efficient hole transport, contributing to the overall power conversion efficiency of the solar cells . The compound’s superior thermal stability also contributes to the longevity and performance of the solar cells .
Action Environment
The performance and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the compound’s thermal stability is crucial for its performance in solar cells, which are often exposed to high temperatures . Additionally, the compound’s hole extraction ability is directly related to the amount of light the solar cell receives .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSGFYWVCMSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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